1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene
Overview
Description
The compound “1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the tert-butyl groups and phenyl rings suggests that this compound may have interesting steric and electronic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole rings, which are aromatic and hence contribute to the overall stability of the molecule . The tert-butyl groups are bulky and could influence the overall shape and conformation of the molecule.Chemical Reactions Analysis
Oxadiazoles are generally stable compounds, but they can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic oxadiazole rings and phenyl rings would likely make the compound relatively stable and resistant to decomposition . The tert-butyl groups could increase the compound’s solubility in nonpolar solvents.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene and related compounds have been extensively studied for their application in organic light-emitting diodes (OLEDs). These materials serve as efficient hole-blocking and electron-transporting layers, contributing to enhanced performance of OLEDs. For instance, Wang et al. (2001) synthesized a bis(1,3,4-oxadiazole) system and used it in LEDs, demonstrating considerable efficiency improvements in bilayer LED structures over single-layer devices (Wang et al., 2001).
Electrophosphorescent Intermediate
The compound has been synthesized and evaluated as an electrophosphorescent intermediate. Kong-qiang (2005) explored the synthesis of a derivative of this compound, showing potential for application in electrophosphorescent devices (Xing Kong-qiang, 2005).
Excited State Intramolecular Proton Transfer
This class of compounds has been investigated for their excited state intramolecular proton transfer (ESIPT) dynamics, which is crucial in understanding the photophysical behavior of organic compounds in various applications. Kim et al. (2015) studied ESIPT dynamics in oxadiazole-based dyes, which is relevant for applications in photonics and organic electronics (Jinyong Kim et al., 2015).
Atomistic Multiscale Simulation
The structure and properties of amorphous layers of similar compounds have been analyzed through atomistic multiscale simulations. Such studies, like the one by Emelyanova et al. (2013), provide insights into the physical and chemical properties relevant for electronic applications (S. Emelyanova et al., 2013).
High-Performance Bismaleimide Resins
Novel bismaleimide monomers containing 1,3,4-oxadiazole have been synthesized for high-performance bismaleimide resins, as demonstrated by Tang et al. (2007). These resins exhibit good thermal stability and potential for advanced composite materials (Haoyu Tang et al., 2007).
Electroluminescence and Photoluminescence
Research by Yang et al. (2010) has shown that derivatives of 1,3,4-oxadiazole exhibit electroluminescence and photoluminescence, important for developing advanced optical materials and devices (Chih-Chiang Yang et al., 2010).
Liquid Crystal Properties
Mabrouki et al. (2020) explored liquid crystal properties of compounds containing 1,3-bis(1,3,4-oxadiazol-2-yl)benzene, which is significant for applications in liquid crystal displays and related technologies (A. Mabrouki et al., 2020).
Antimicrobial Study
Compounds derived from 1,3,4-oxadiazole have been investigated for their antimicrobial properties, as shown in the study by Deohate and Berad (2009). This suggests potential applications in medical and biological fields (P. P. Deohate & B. Berad, 2009).
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJQNLKWTRGIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571406 | |
Record name | 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene | |
CAS RN |
138372-67-5 | |
Record name | 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.